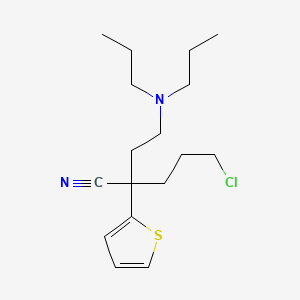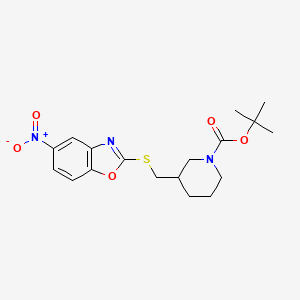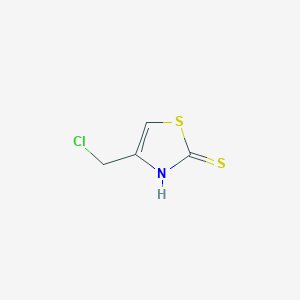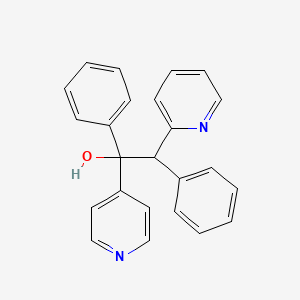
1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol is an organic compound that features a complex structure with multiple aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol typically involves the reaction of pyridine derivatives with benzaldehyde derivatives under specific conditions. One common method involves the use of a Grignard reagent, where the pyridine derivative is reacted with phenylmagnesium bromide, followed by the addition of benzaldehyde. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: Aromatic substitution reactions can occur on the phenyl or pyridyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Aplicaciones Científicas De Investigación
1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Diphenyl-1-(2-pyridyl)-2-(4-pyridyl)ethanol
- 1,2-Diphenyl-1-(3-pyridyl)-2-(3-pyridyl)ethanol
- 1,2-Diphenyl-1-(4-pyridyl)-2-(3-pyridyl)ethanol
Uniqueness
1,2-Diphenyl-1-(4-pyridyl)-2-(2-pyridyl)ethanol is unique due to its specific arrangement of pyridyl and phenyl groups, which can influence its chemical reactivity and biological activity. The position of the pyridyl groups can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
56501-87-2 |
|---|---|
Fórmula molecular |
C24H20N2O |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
1,2-diphenyl-2-pyridin-2-yl-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C24H20N2O/c27-24(20-11-5-2-6-12-20,21-14-17-25-18-15-21)23(19-9-3-1-4-10-19)22-13-7-8-16-26-22/h1-18,23,27H |
Clave InChI |
RZDJSFPOYCJGJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(C3=CC=CC=C3)(C4=CC=NC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


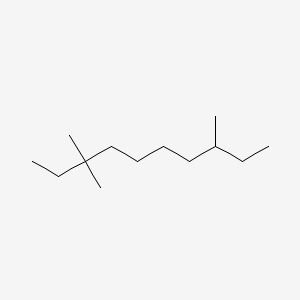
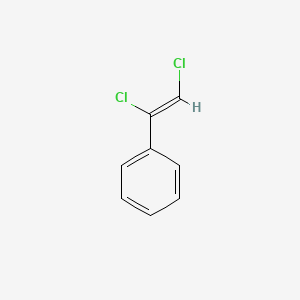
![Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-](/img/structure/B13947823.png)
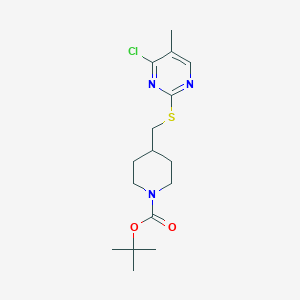
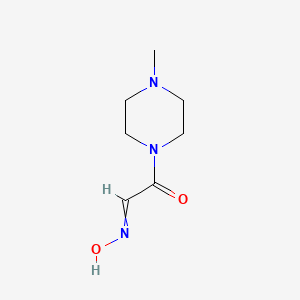
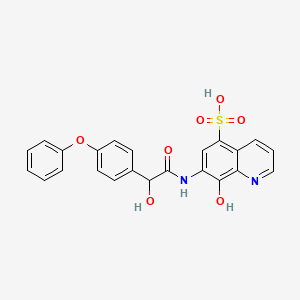
![1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl-](/img/structure/B13947840.png)

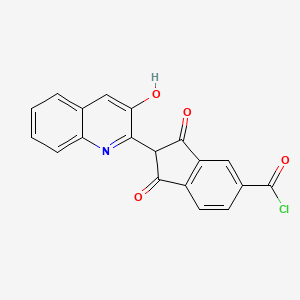
![2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13947847.png)
